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Application Note & Protocol

For researchers, scientists, and professionals in drug development, the accurate quantification

of specific proteins is paramount. This document provides a comprehensive guide to the use of

a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of

human Aconitase 1 (ACO1) in various biological samples.

Introduction to Human ACO1 (IRP1)
Human Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional

protein with crucial roles in both cellular metabolism and iron homeostasis. In its enzymatic

form, cytosolic ACO1 functions as an aconitase, catalyzing the isomerization of citrate to

isocitrate in the cytoplasm. However, under conditions of low cellular iron, the protein

undergoes a conformational change, losing its aconitase activity and transforming into IRP1. As

IRP1, it binds to iron-responsive elements (IREs) on the messenger RNA (mRNA) of key

proteins involved in iron metabolism, such as ferritin and the transferrin receptor, thereby post-

transcriptionally regulating their expression. Given its central role in these fundamental cellular

processes, the accurate quantification of ACO1/IRP1 is critical for studies in cellular

metabolism, iron-related disorders, and drug development.

Assay Principle
The Human ACO1 ELISA kit is a sandwich immunoassay designed for the quantitative

detection of human ACO1. The principle of the assay is based on the specific binding of
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antibodies to the target protein. A microplate is pre-coated with a monoclonal antibody specific

for human ACO1. When a sample containing human ACO1 is added to the wells, the ACO1
protein is captured by the immobilized antibody. After washing away any unbound substances,

a biotin-conjugated polyclonal antibody specific for human ACO1 is added. This detection

antibody binds to a different epitope on the captured ACO1 protein, forming a "sandwich".

Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to

the biotinylated detection antibody. Following another wash step, a chromogenic substrate

solution is introduced. The HRP enzyme catalyzes a colorimetric reaction, and the intensity of

the color developed is directly proportional to the amount of human ACO1 present in the

sample. The reaction is then stopped, and the absorbance is measured at a specific

wavelength. The concentration of ACO1 in the sample is determined by interpolating from a

standard curve generated with known concentrations of recombinant human ACO1.

Quantitative Data Summary
Commercially available Human ACO1 ELISA kits offer a range of performance characteristics.

The following table summarizes typical quantitative data for these kits, allowing for easy

comparison.
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Parameter Typical Value Range Description

Assay Range 0.312 - 40 ng/mL

The range of concentrations

over which the assay is

quantitative.

Sensitivity < 0.3 ng/mL
The lowest detectable

concentration of human ACO1.

Sample Types

Serum, Plasma, Cell Culture

Supernatants, Cell Lysates,

Tissue Homogenates

Biological matrices that have

been validated for use with the

kit.

Intra-Assay Precision CV < 10%

The coefficient of variation

within a single assay run.[1][2]

[3][4]

Inter-Assay Precision CV < 12%

The coefficient of variation

between different assay runs.

[1][2][3][4]

Specificity High
Minimal cross-reactivity with

other related proteins.

Assay Time 3.5 - 4.5 hours
The total time required to

complete the assay.[1][3][5]

Experimental Protocols
A. Reagent Preparation

Wash Buffer (1x): If provided as a concentrate, dilute the Wash Buffer with deionized or

distilled water to the final working concentration as indicated in the kit manual.

Standard Dilutions: Reconstitute the lyophilized standard with the provided Standard Diluent

to create a stock solution. Prepare a dilution series of the standard by serially diluting the

stock solution with Standard Diluent to generate a standard curve.

Detection Reagent A (Biotinylated Antibody): Briefly centrifuge the vial before use. Dilute the

concentrated Detection Reagent A with the appropriate diluent to the working concentration.
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Detection Reagent B (Streptavidin-HRP): Briefly centrifuge the vial before use. Dilute the

concentrated Detection Reagent B with the appropriate diluent to the working concentration.

Sample Dilution: If the expected ACO1 concentration in your samples is high, dilute the

samples with the provided sample diluent to ensure the readings fall within the standard

curve range.

B. Sample Preparation
Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g

for 15 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or

-80°C.

Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15

minutes at 1000 x g within 30 minutes of collection. Collect the plasma and assay

immediately or aliquot and store at -20°C or -80°C.

Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 15 minutes to

remove any cellular debris. Collect the supernatant and assay immediately or aliquot and

store at -20°C or -80°C.

Cell Lysates:

Harvest cells and wash with ice-cold PBS.

Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease

inhibitors). A general recommendation is to use 1 mL of lysis buffer per 10^7 cells.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

Collect the supernatant (lysate) and determine the protein concentration using a suitable

method (e.g., BCA assay).

Assay immediately or aliquot and store at -80°C.

Tissue Homogenates:
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Excise tissue and rinse with ice-cold PBS to remove excess blood.

Weigh the tissue and add ice-cold lysis buffer (e.g., 1 mL of buffer per 100 mg of tissue).

Homogenize the tissue using a mechanical homogenizer on ice.

Centrifuge at 12,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration.

Assay immediately or aliquot and store at -80°C.

C. Assay Procedure
Add Standards and Samples: Add 100 µL of each standard, blank (Standard Diluent), and

sample to the appropriate wells of the pre-coated microplate. It is recommended to run all

standards and samples in duplicate.

Incubate: Cover the plate and incubate for 2 hours at 37°C.

Wash: Aspirate the liquid from each well and wash each well with 300 µL of 1x Wash Buffer.

Repeat the wash process three times for a total of four washes. After the last wash, remove

any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

Add Detection Reagent A: Add 100 µL of the diluted Detection Reagent A to each well. Cover

the plate and incubate for 1 hour at 37°C.

Wash: Repeat the wash step as described in step 3.

Add Detection Reagent B: Add 100 µL of the diluted Detection Reagent B to each well.

Cover the plate and incubate for 1 hour at 37°C.

Wash: Repeat the wash step, but this time for a total of five washes.

Add Substrate: Add 90 µL of Substrate Solution to each well. Cover the plate and incubate

for 15-30 minutes at 37°C in the dark.
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Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change

from blue to yellow.

Read Absorbance: Read the optical density (OD) of each well within 5 minutes, using a

microplate reader set to 450 nm.

D. Calculation of Results
Calculate the average OD for each set of duplicate standards, controls, and samples.

Subtract the average OD of the blank from the average OD of all other wells.

Create a standard curve by plotting the mean absorbance for each standard concentration

on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve

fit is often recommended.

Use the standard curve to determine the concentration of ACO1 in each sample.

If samples were diluted, multiply the determined concentration by the dilution factor to obtain

the final concentration.

Visualizations
ACO1/IRP1 Signaling Pathway in Iron Metabolism
The following diagram illustrates the dual role of ACO1/IRP1 in response to cellular iron levels.
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Caption: ACO1/IRP1 cellular iron sensing and regulation pathway.

Experimental Workflow for Human ACO1 ELISA
The diagram below outlines the major steps in the sandwich ELISA protocol for quantifying

human ACO1.
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Caption: Step-by-step workflow for the Human ACO1 Sandwich ELISA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

